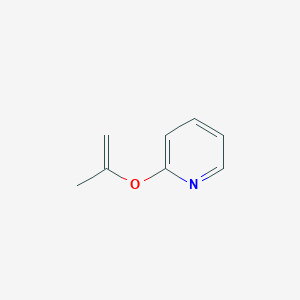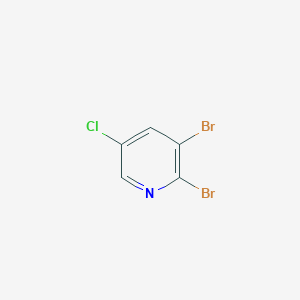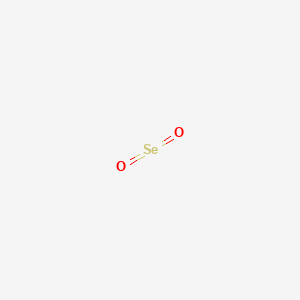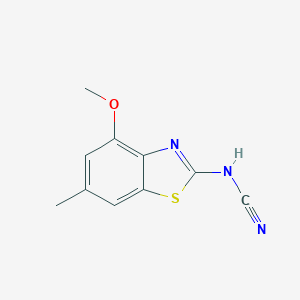
Cyanamide, (4-methoxy-6-methyl-2-benzothiazolyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanamide, (4-methoxy-6-methyl-2-benzothiazolyl)-(9CI), also called MMBTH, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains both a benzothiazole and a cyano group. MMBTH has been found to have a range of biological activities, including antitumor, antifungal, and antibacterial effects. In
Mecanismo De Acción
The mechanism of action of MMBTH is not fully understood. However, it has been proposed that MMBTH may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids and proteins in cancer cells. This results in the inhibition of cell proliferation and induction of apoptosis. MMBTH has also been found to disrupt the cell wall of fungi and bacteria, leading to their death.
Efectos Bioquímicos Y Fisiológicos
MMBTH has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins in cancer cells. MMBTH has also been found to disrupt the cell wall of fungi and bacteria, leading to their death. In addition, MMBTH has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMBTH has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to have a range of biological activities, making it a useful tool for studying the mechanisms of cancer cell proliferation and death, as well as the mechanisms of fungal and bacterial cell death.
However, there are also limitations to the use of MMBTH in lab experiments. The compound has low solubility in water, which can make it difficult to use in certain assays. In addition, MMBTH has been found to be toxic to some normal cells, which can limit its use in certain experiments.
Direcciones Futuras
For the study of MMBTH include the development of new synthesis methods, identification of new biological activities, and development of new derivatives with improved solubility and selectivity.
Métodos De Síntesis
The synthesis of MMBTH involves the reaction of 2-amino-4-methoxy-6-methylbenzothiazole with cyanogen bromide. The reaction proceeds through the formation of an intermediate imidoyl chloride, which then reacts with cyanide ion to form MMBTH. The yield of MMBTH from this reaction is typically around 50%.
Aplicaciones Científicas De Investigación
MMBTH has been extensively used in scientific research due to its diverse biological activities. It has been found to have antitumor effects against a range of cancer cell lines, including breast, lung, and colon cancer cells. MMBTH has also been shown to have antifungal and antibacterial effects against a range of microorganisms, including Candida albicans, Aspergillus niger, and Staphylococcus aureus.
Propiedades
Número CAS |
119283-96-4 |
|---|---|
Nombre del producto |
Cyanamide, (4-methoxy-6-methyl-2-benzothiazolyl)-(9CI) |
Fórmula molecular |
C10H9N3OS |
Peso molecular |
219.27 g/mol |
Nombre IUPAC |
(4-methoxy-6-methyl-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C10H9N3OS/c1-6-3-7(14-2)9-8(4-6)15-10(13-9)12-5-11/h3-4H,1-2H3,(H,12,13) |
Clave InChI |
OOTGPXDNLOIXAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC#N)OC |
SMILES canónico |
CC1=CC(=C2C(=C1)SC(=N2)NC#N)OC |
Sinónimos |
Cyanamide, (4-methoxy-6-methyl-2-benzothiazolyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



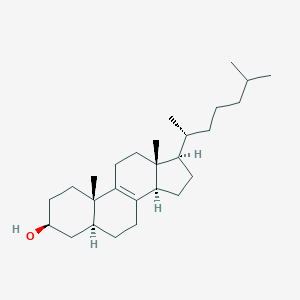
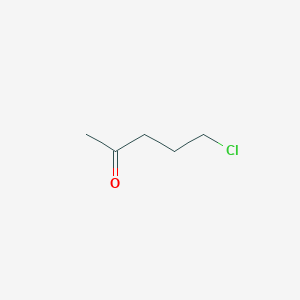
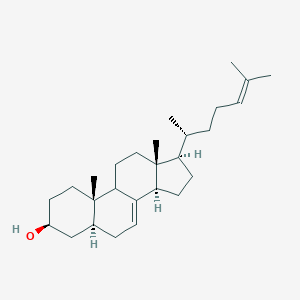
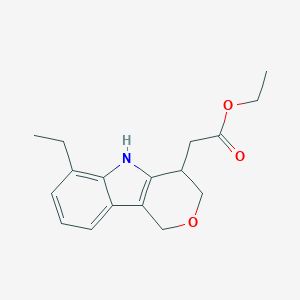

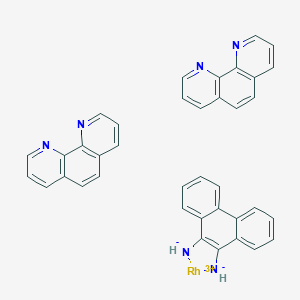
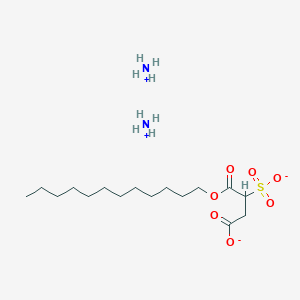
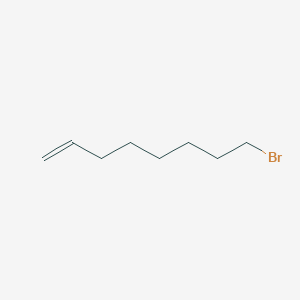
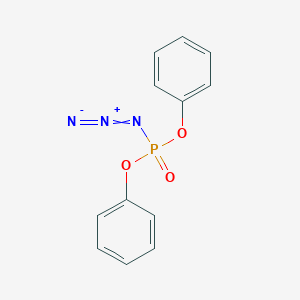
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)
